molecular formula C14H19BClNO3 B577414 N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1218789-92-4

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B577414
M. Wt: 295.57
InChI Key: APAJKMVUMKDEIC-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is an intermediate of the second-generation BTK inhibitor Acalabrutinib .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a phenyl ring attached to an acetamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The bond lengths and bond angles obtained by the crystallographic analysis of similar compounds well match the DFT optimized structure calculation results, and are within the normal range .

Scientific Research Applications

  • Preparation of L-BPA for Boron Neutron Capture Therapy (BNCT)

    • Field : Medical Science, Cancer Therapy
    • Application : Boronating agents are used in the preparation of L-BPA, a boron-containing drug used for BNCT . BNCT is a type of radiotherapy that combines targeted therapy with high relative biological effectiveness .
    • Method : The method includes reacting N-protected (S)-4-halophenylalanine of Formula I, a boronating agent, Grignard reagent and bis(2-methylaminoethyl)ether to obtain a reaction mixture .
    • Results : The reaction mixture comprises N-protected (S)-4-boronophenylalanine of Formula II . The R2 group is then deprotected to obtain L-BPA .
  • Boriding or Boronizing

    • Field : Material Science
    • Application : Boronizing is a thermochemical diffusion process in which boron diffuses into the material surface to produce hard, wear-resistant boride coatings .
    • Method : The materials are treated in a temperature range from 750 to 950 °C . During the boronizing process, complex intermetallic compounds are formed between the elements iron, boron, chromium, nickel, vanadium, etc .
    • Results : The resulting borides form a hard surface layer consisting of Fe2B and other compounds . Due to its crystalline structure, the boride layer exhibits excellent anchorage with the base material .
  • Boron Proton-Capture Enhanced Proton Therapy (BPCEPT)

    • Field : Medical Science, Radiotherapy
    • Application : Boronating agents are used to deliver boron for BPCEPT . BPCEPT is a promising treatment approach which uses a high linear energy transfer (LET) dose component .
    • Method : The method involves the use of appropriate 11B delivery agents .
    • Results : The results of BPCEPT are still under review, but it is considered a promising treatment approach .

properties

IUPAC Name

N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAJKMVUMKDEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682250
Record name N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1218789-92-4
Record name N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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